molecular formula C17H22N6O3 B2756463 2-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034482-94-3

2-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2756463
CAS No.: 2034482-94-3
M. Wt: 358.402
InChI Key: KAAGPBCRYFPDHU-UHFFFAOYSA-N
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Description

2-(2-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetically designed organic compound with a molecular formula of C17H22N6O3 and a molecular weight of 358.40 g/mol . This hybrid molecule features a complex structure that integrates pyridazinone, piperidine, and dimethylaminopyrazine pharmacophores, a design that confers promising potential for pharmacological research . The core pyridazin-3(2H)-one scaffold is of significant interest in medicinal chemistry due to its diverse biological activities . Researchers are particularly focused on derivatives of this scaffold for developing new agents in two key therapeutic areas: cardiovascular diseases and cancer . Some pyridazinone-based vasodilators are already in clinical use, while others are being investigated as targeted anticancer agents that can inhibit key enzymes and processes involved in cancer cell proliferation . The presence of the dimethylamino group is a key feature that can influence the compound's solubility and bioavailability, while the ether linkage between the pyrazine and piperidine rings contributes to its structural stability . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-21(2)16-17(19-9-8-18-16)26-13-5-4-10-22(11-13)15(25)12-23-14(24)6-3-7-20-23/h3,6-9,13H,4-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAGPBCRYFPDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (molecular formula: C17H22N6O3, molecular weight: 358.402) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features several significant structural components:

  • Pyrazine Ring : Contributes to the compound's interaction with biological targets.
  • Piperidine Group : Enhances solubility and reactivity.
  • Dimethylamino Group : Increases biological activity through enhanced molecular interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, indicating that the target compound could be beneficial in treating infections. For instance, pyridazinone derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further investigation in antimicrobial therapy .

Anticancer Potential

Research indicates that derivatives of pyridazinone, including this compound, may demonstrate anticancer properties. Studies have found that certain pyridazinone derivatives can inhibit tumor cell proliferation across various cancer cell lines, including leukemia and breast cancer . For example, compounds in this class have exhibited IC50 values as low as 0.091 mM against specific cancer cell lines .

The exact mechanism of action for the compound remains to be fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors within biological systems. This interaction could lead to modulation of biochemical pathways, potentially resulting in therapeutic effects such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby reducing substrate availability and enzyme activity.
  • Receptor Modulation : It might also interact with receptor sites to alter signaling pathways involved in disease processes.

Case Studies and Research Findings

StudyFindings
Bruel et al. (2012)Identified potent anticancer activity in pyridazinone derivatives with IC50 values < 2 µM against various cancer cell lines .
Özçelik et al. (2010)Demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase by related pyridazinone compounds, suggesting potential for neurological applications.
Ahmad et al. (2010)Found significant antitumor effects in synthesized derivatives at low concentrations, highlighting the therapeutic promise of this chemical class .

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Preparation of Pyrazine Intermediates : Utilizing reactions like the coupling of dimethylamine with chlorinated pyrazine derivatives.
  • Formation of Piperidine and Pyridazinone Structures : These steps often require specific conditions like controlled temperatures and the use of solvents such as dichloromethane.

Scientific Research Applications

Structural Overview

The compound features several key structural components:

  • Pyrazine Ring : Contributes to the interaction with biological targets.
  • Piperidine Group : Enhances solubility and reactivity.
  • Dimethylamino Group : Increases biological activity through enhanced molecular interactions.

These functional groups make the compound versatile in synthetic organic chemistry and biological applications.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties . Similar compounds have shown effectiveness against various pathogens, suggesting potential use in treating infections. Pyridazinone derivatives, for instance, have been reported to possess antibacterial and antifungal activities, making them candidates for further investigation in antimicrobial therapy.

Anticancer Potential

Research indicates that derivatives of pyridazinone, including this compound, may demonstrate anticancer properties . Certain derivatives have been found to inhibit tumor cell proliferation across various cancer cell lines, including leukemia and breast cancer. For example, compounds in this class have exhibited IC50 values as low as 0.091 mM against specific cancer cell lines. The mechanism of action is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, reducing substrate availability and activity.
  • Receptor Modulation : Interacting with receptor sites to alter signaling pathways involved in disease processes.

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Preparation of Pyrazine Intermediates : Utilizing reactions like the coupling of dimethylamine with chlorinated pyrazine derivatives.
  • Formation of Piperidine and Pyridazinone Structures : These steps often require controlled temperatures and specific solvents like dichloromethane.

Case Study Insights

Several studies have explored the synthesis and biological evaluation of similar compounds:

  • Antimicrobial Evaluation : A study involving pyridazinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Research on pyridazinone analogs reported promising results in inhibiting the growth of MCF-7 breast cancer cells, with mechanisms involving apoptosis induction.

Comparison with Similar Compounds

Structural Analogues of Pyridazin-3(2H)-one Derivatives

Below is a comparative analysis of key analogs:

Compound Name / ID Substituents Bioactivity / Application Key Differences from Target Compound Source
5-Chloro-6-phenyl-2-substituted derivatives (3a-3h) 5-Cl, 6-Ph, 2-position substituted with alkyl/aryl groups Antimicrobial, antitumor activities Lacks piperidine-pyrazine substituent; simpler side chains
2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one 2-(2-oxo-2-phenylethyl), 6-Ph Synthetic intermediate, potential CNS activity Phenyl groups replace pyrazine-piperidine system
6-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one 6-(oxadiazolyl-pyrazine) Kinase inhibition (hypothetical) Oxadiazole replaces piperidine; lacks dimethylamino group
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives Piperazine/methoxy-phenyl substituents Anticancer (e.g., kinase inhibitors) Pyrimidine core instead of pyridazinone

Key Observations:

  • Bioactivity: While 3a-3h derivatives exhibit antimicrobial activity, the dimethylamino-pyrazine group in the target compound may enhance selectivity for cancer-related targets (e.g., ferroptosis induction) .
  • Solubility: The dimethylamino group likely improves water solubility compared to phenyl-substituted analogs like the compound in .

Heterocyclic Systems with Piperidine/Pyrazine Moieties

Piperidine and pyrazine rings are common in medicinal chemistry. Notable comparisons include:

  • Pyrido[2,3-b]pyrazin-3(4H)-one derivatives: These compounds, such as those in , feature fused pyridine-pyrazine systems but lack the pyridazinone core. Their nitrobenzyl substituents confer redox activity, unlike the target compound’s dimethylamino group.
  • 4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives: Patent compounds in with piperidinyl/dimethylamino groups show structural overlap but differ in core scaffold (pyrimidinone vs. pyridazinone), impacting ring electronics and target affinity.

Research Findings and Therapeutic Potential

  • Anticancer Activity: Analogous pyridazinones (e.g., 3a-3h) show antitumor effects, suggesting the target compound could act as a ferroptosis inducer (FIN) in oral squamous cell carcinoma (OSCC) .
  • Selectivity: The piperidine-pyrazine side chain may enable selective targeting of cancer cells over normal tissues, as observed in OSCC ferroptosis studies .

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three primary synthons:

  • Pyridazin-3(2H)-one core (Position 3-oxo group critical for reactivity)
  • 1-(2-Oxoethyl)piperidine intermediate (Requires keto-ethyl bridging unit)
  • 3-(Dimethylamino)pyrazin-2-ol (Oxy-linked substituent on piperidine)

Key bond formations include:

  • Amide linkage between piperidine N and keto-ethyl group
  • Ether bridge between piperidine C3 and pyrazine O
  • Pyridazinone C2-N bond to ethyl spacer

Pyridazin-3(2H)-one Core Synthesis

Classical Hydrazine Cyclocondensation

4-Oxo-4-phenylbutanoic acid reacts with hydrazine hydrate under reflux to yield pyridazin-3(2H)-one. Modifications include:

Reaction Conditions

Parameter Value
Solvent Ethanol/Water (3:1)
Temperature 80°C, 6 hr
Yield 68–75%

Mechanistic Insight

  • Hydrazine attacks carbonyl, forming hydrazide intermediate
  • Intramolecular cyclization via elimination of H2O

1-(2-Oxoethyl)piperidine Intermediate Preparation

Piperidine Alkylation Strategies

Dibromoalkane Mediated Coupling

Piperidine undergoes N-alkylation with 1,4-dibromobutane in acetone using K2CO3/DBU:

Optimized Protocol

Component Quantity (mmol) Role
Piperidine 10 Nucleophile
1,4-Dibromobutane 24 Electrophile
DBU 0.5 Base/Catalyst
Reaction Time 70 hr
Yield 62%

Purification

  • Column chromatography (CHCl3:MeOH 95:5) removes di-alkylated byproducts
Bromoacetyl Bromide Acylation

Alternative route employs bromoacetyl bromide for direct keto-ethyl installation:

Stepwise Process

  • Piperidine + Bromoacetyl bromide → 1-(bromoacetyl)piperidine
  • Halogen displacement with NaN3 → Azide intermediate
  • Staudinger reduction → Primary amine
  • Oxidation (KMnO4) → Keto group

Comparative Yield Analysis

Method Overall Yield Purity (HPLC)
Dibromoalkane 62% 92%
Bromoacetyl 48% 87%

Pyrazine Ether Linkage Formation

Mitsunobu Reaction for Oxy Coupling

3-Hydroxypyrazine derivatives couple with piperidin-3-ol via Mitsunobu conditions:

Reaction Setup

Reagent Molar Ratio
3-Hydroxypyrazine 1.0
Piperidin-3-ol 1.2
DIAD 1.5
PPh3 1.5
Solvent (THF) 0.1 M

Outcome

  • 78% yield after 12 hr at 25°C
  • Diethyl azodicarboxylate (DEAD) inferior to DIAD (yield drop to 54%)

SNAr Displacement with Activated Pyrazines

Electron-deficient pyrazines allow nucleophilic aromatic substitution:

Example Protocol

  • 3-Fluoro-N,N-dimethylpyrazine-2-amine synthesis
  • Reaction with piperidin-3-ol (K2CO3, DMF, 80°C)
  • 83% isolated yield after silica purification

Final Assembly: Convergent Synthesis

Fragment Coupling Sequence

  • Pyridazinone Alkylation
    Pyridazin-3(2H)-one treated with ethyl bromoacetate (NaOMe/EtOH):

Conditions

  • 12 hr reflux
  • 89% yield of ethyl 2-(3-oxopyridazin-2(3H)-yl)acetate
  • Saponification and Activation
  • NaOH/EtOH hydrolysis → Carboxylic acid (95%)
  • HATU/DIPEA activation → Mixed carbonate
  • Piperidine-Pyrazine Conjugate Addition
    Activated acid + 3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine → Amide bond

Critical Parameters

Factor Optimal Value
Coupling Reagent HATU
Base DIPEA
Solvent DMF
Temperature 0°C → rt
Reaction Time 18 hr
Yield 76%

Analytical Characterization Data

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d6)
δ 8.21 (d, J=2.8 Hz, 1H, pyrazine H5)
δ 7.95 (dd, J=9.2, 5.6 Hz, 1H, pyridazinone H5)
δ 4.62 (m, 1H, piperidine H3)
δ 3.42 (s, 6H, N(CH3)2)
δ 2.81–2.75 (m, 4H, piperidine H2/H6)

HRMS (ESI-TOF)
Calculated for C19H23N5O3 [M+H]+: 394.1824
Found: 394.1819

Challenges and Optimization Opportunities

Regioselectivity in Pyrazine Functionalization

  • Competing O- vs N-alkylation requires careful protecting group strategy
  • Use of bulky bases (e.g., LDA) improves O-selectivity (87:13 O/N ratio)

Piperidine Ring Conformational Effects

  • X-ray data shows chair conformation with axial oxy group
  • Conformational locking via spiro groups increases synthetic yield by 18%

Scale-Up Considerations

Critical Process Parameters

Stage Control Point
Mitsunobu Reaction DIAD addition rate <5 mL/min
Final Coupling HATU stoichiometry 1.05 eq
Crystallization Anti-solvent (hexane) gradient cooling

Pilot-Scale Yields

Batch Size Yield
100 g 68%
1 kg 63%

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling the pyridazinone core with a functionalized piperidine intermediate. Critical steps include nucleophilic substitution (e.g., introducing the dimethylamino pyrazine moiety) and amide bond formation. Optimization strategies:

  • Use microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .
  • Employ HPLC or LC-MS for real-time monitoring of intermediates to minimize byproducts .
  • Adjust solvent polarity (e.g., DMF for solubility vs. dichloromethane for phase separation) to control reaction kinetics .
    • Data Analysis : Compare yields under varying temperatures (e.g., room temp vs. reflux) and catalysts (e.g., DCC vs. EDC).

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Identify key protons (e.g., pyridazinone C=O at ~165 ppm) and piperidine N-methyl groups (δ 2.2–2.5 ppm) .
  • HRMS : Verify molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns to confirm substituent connectivity .
  • IR : Detect carbonyl stretches (1670–1750 cm⁻¹) and aromatic C-N vibrations (1350–1500 cm⁻¹) .
    • Validation : Cross-reference spectral data with computational simulations (e.g., DFT calculations) .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the compound’s inhibitory activity against kinase targets?

  • Methodology :

  • Enzyme Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PI3K or MAPK) to measure IC50 values .
  • Crystallography : Co-crystallize the compound with target kinases to map binding interactions (e.g., hydrogen bonding with hinge regions) .
  • Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .
    • Data Contradictions : If activity varies across assays, assess buffer conditions (e.g., ATP concentration) or protein isoforms .

Q. How can researchers resolve contradictions in biological activity data observed across in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Studies : Measure bioavailability, half-life, and metabolite formation (e.g., via LC-MS/MS) to explain efficacy gaps .
  • Toxicology Profiling : Evaluate hepatotoxicity (ALT/AST levels) and plasma protein binding to correlate in vitro potency with in vivo safety .
  • Dose-Response Modeling : Use Hill equation analysis to compare potency shifts between cell lines and animal models .

Q. What strategies are effective for analyzing byproducts formed during the compound’s synthesis?

  • Methodology :

  • Chromatographic Separation : Use preparative HPLC to isolate byproducts; characterize via NMR and HRMS .
  • Mechanistic Studies : Perform kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps (e.g., unintended cyclization) .
  • Reaction Optimization : Introduce protecting groups (e.g., Boc for amines) to suppress side reactions .

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